molecular formula C9H4F4N2O B13132132 5-fluoro-4-trifluoromethylquinazolin-2(1H)-one

5-fluoro-4-trifluoromethylquinazolin-2(1H)-one

Cat. No.: B13132132
M. Wt: 232.13 g/mol
InChI Key: QVNGAGFXQDDIKI-UHFFFAOYSA-N
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Description

5-fluoro-4-trifluoromethylquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-trifluoromethylquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroaniline and trifluoromethylbenzoic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a dehydrating agent, such as phosphorus oxychloride, to form an intermediate.

    Cyclization: The intermediate is then cyclized under basic conditions, often using sodium hydroxide or potassium carbonate, to form the quinazolinone core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-trifluoromethylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-trifluoromethylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-trifluoromethylquinazolin-2(1H)-one: Lacks the fluorine atom at the 5-position.

    5-chloro-4-trifluoromethylquinazolin-2(1H)-one: Contains a chlorine atom instead of a fluorine atom at the 5-position.

    5-fluoroquinazolin-2(1H)-one: Lacks the trifluoromethyl group at the 4-position.

Uniqueness

5-fluoro-4-trifluoromethylquinazolin-2(1H)-one is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(9(11,12)13)15-8(16)14-5/h1-3H,(H,14,15,16)

InChI Key

QVNGAGFXQDDIKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC(=C2C(=C1)F)C(F)(F)F

Origin of Product

United States

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